4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine
Description
4-Chloro-7-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound featuring a fused imidazole and pyridine ring system. The core structure, imidazo[4,5-c]pyridine, is characterized by a bicyclic framework where the imidazole ring is fused to the pyridine at the 4,5-positions. The substituents—chlorine at position 4 and a methyl group at position 7—modulate its physicochemical properties and biological interactions.
Synthetic routes for related imidazo[4,5-c]pyridines often involve Pictet–Spengler cyclization of histamine derivatives or halogenation/alkylation of precursor pyridines . For example, 4,6-dichloro-8-methylimidazo[4,5-c]pyridine (26) was synthesized via cyclization of 3,4-diamino-2,6-dichloropyridine with acetic acid and polyphosphoric acid .
Properties
IUPAC Name |
4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-9-7(8)6-5(4)10-3-11-6/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVUOEKRYCMJCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1N=CN2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine involves the reaction of 5-methyl-3,4-diaminopyridine with 100% formic acid. The reaction mixture is boiled under reflux for 6 hours . Another method involves the use of 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine as starting materials, followed by nucleophilic substitution and reduction of the nitro group .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments is common to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The methylene group in a substituent at one of the exocyclic nitrogen atoms can be oxidized.
Reduction: Reduction of nitro groups to amines is a common reaction.
Substitution: Nucleophilic substitution reactions are frequently used in the synthesis of derivatives.
Common Reagents and Conditions
Major Products
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of imidazo[4,5-c]pyridine exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various imidazo[4,5-c]pyridine derivatives that demonstrated potent activity as inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial in cancer therapy. One compound showed an IC50 value of 8.6 nM against human tumor cell lines, indicating its potential in enhancing the efficacy of chemotherapy agents like temozolomide .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Specifically, it has shown the ability to inhibit inflammatory responses in retinal pigment epithelial cells. This activity is linked to its modulation of transcription factors involved in oxidative stress regulation, making it a candidate for treating conditions associated with inflammation and oxidative damage .
Antimicrobial Activity
Imidazo[4,5-c]pyridine derivatives have exhibited antimicrobial properties against various bacterial strains. A study reported enhanced activity against both Gram-positive and Gram-negative bacteria when chlorine and methyl groups were present at specific positions on the pyridine ring. This suggests that structural modifications can significantly influence antimicrobial efficacy .
Synthesis Techniques
The synthesis of 4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine typically involves multi-step processes that can include cyclization reactions and functional group transformations. Recent advancements have introduced novel catalytic methods that improve yield and selectivity during synthesis. The application of techniques such as NMR spectroscopy and mass spectrometry ensures accurate characterization of synthesized compounds .
Case Studies
Mechanism of Action
The mechanism of action of 4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor positive allosteric modulator, influencing neurotransmission in the central nervous system . Additionally, it may inhibit enzymes involved in carbohydrate metabolism and other cellular pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs and their differences are summarized below:
Physicochemical Properties
- Solubility : Chloro and methyl substituents reduce polarity, making this compound less soluble in water compared to hydroxy-substituted analogs (e.g., 4-chloro-2-hydroxy derivative, soluble in DMSO) .
Biological Activity
Potential Therapeutic Applications
Imidazo[4,5-c]pyridine derivatives have shown promise in several therapeutic areas:
Anticancer Activity: Some compounds in this class have demonstrated antiproliferative effects against cancer cell lines. For example, certain derivatives inhibited the growth of HCT116 and SW620 human colon carcinoma cells .
Kinase Inhibition: Imidazo[4,5-c]pyridine-based compounds have been investigated as kinase inhibitors, particularly targeting Aurora kinases involved in cell division .
Antimicrobial Potential: While not consistently observed across all derivatives, some imidazo[4,5-c]pyridines have shown antibacterial activity, particularly against gram-positive bacteria like Staphylococcus aureus .
Structure-Activity Relationships
The biological activity of imidazo[4,5-c]pyridines can be influenced by various structural modifications:
- Substitution at the C7 position appears to be particularly important for modulating activity and selectivity .
- The presence of electron-withdrawing groups (e.g., halogens like chlorine) can enhance certain biological activities .
- Amidino substitutions have been associated with antiproliferative effects in some cases .
The exact mechanism of action can vary depending on the specific derivative and biological target. However, some general observations include:
- Binding to ATP pockets of kinases, leading to enzyme inhibition .
- Potential interaction with specific cellular receptors or signaling pathways.
Limitations and Future Research
It's important to note that the biological activity of 4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine specifically has not been well-characterized in the provided search results. Further research would be needed to:
- Synthesize and isolate the compound.
- Conduct in vitro assays to determine its effects on various biological targets.
- Perform cell-based studies to assess antiproliferative, antimicrobial, or other potential activities.
- Investigate structure-activity relationships by comparing its activity to similar derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
